BIBP3226 TFA

NPY Y1 receptor Binding affinity Neuroscience

For researchers investigating NPY Y1 receptor function, BIBP3226 TFA is the definitive pharmacological tool. Unlike generic 'Y1 antagonists', this compound provides unprecedented selectivity (Ki=0.47 nM at human Y1, >1000-fold over Y2/Y4/Y5) and stereospecificity (active R-enantiomer only), eliminating off-target confounds. Its validated in vivo dose-response (ED50=0.11 mg/kg i.v.) and well-characterized competitive antagonism make it indispensable for cardiovascular, CNS, and molecular pharmacology studies. Procure the gold standard for NPY Y1 research—order BIBP3226 TFA today.

Molecular Formula C29H32F3N5O5
Molecular Weight 587.6 g/mol
Cat. No. B560375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBP3226 TFA
Synonyms(R)-2-(2,2-diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide 2,2,2-trifluoroacetate
Molecular FormulaC29H32F3N5O5
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1
InChIKeyMTSZIDSCWZHKOD-GNAFDRTKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIBP3226 TFA: Selective Non-Peptide NPY Y1 and NPFF Receptor Antagonist for Cardiovascular, Neuroscience, and Metabolic Research Procurement


BIBP3226 trifluoroacetate (TFA) is a potent, non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor and the neuropeptide FF (NPFF) receptor [1]. It was developed as a selective, competitive antagonist that mimics the C-terminal part of NPY, enabling high-affinity binding to Y1 receptors in the nanomolar range [2]. The TFA salt form enhances stability and handling for experimental applications, making it a valuable research tool in neuroscience, endocrinology, and metabolic disease studies .

Why BIBP3226 TFA Cannot Be Replaced by Other NPY Y1 Antagonists: Critical Differences in Binding, Selectivity, and Dual Antagonism


Generic substitution among NPY Y1 antagonists is not scientifically valid due to marked differences in receptor binding kinetics, selectivity profiles, and off-target activities. BIBP3226 exhibits a unique dual antagonism at both NPY Y1 and NPFF receptors, whereas analogs like BIBO3304 show higher Y1 affinity but lack NPFF activity [1]. Furthermore, the stereoselectivity of BIBP3226—with its (S)-enantiomer BIBP3435 displaying >10,000-fold lower affinity—underscores the critical importance of precise chemical identity [2]. These distinctions directly impact experimental outcomes in cardiovascular, feeding behavior, and seizure models, where non-specific effects or alternative receptor interactions can confound results [3]. Therefore, selection of BIBP3226 TFA must be guided by specific quantitative evidence rather than assumed class equivalence.

Quantitative Differentiation Guide for BIBP3226 TFA Procurement: Head-to-Head Binding, Functional, and In Vivo Comparisons


BIBP3226 vs. BIBO3304: 10-Fold Difference in Y1 Receptor Binding Affinity in Rat Brain Homogenates

BIBP3226 demonstrates a Y1 receptor binding IC50 of 2.4 nM, which is 10-fold weaker than BIBO3304 (IC50 = 0.2 nM) in rat brain homogenates using [125I][Leu31,Pro34]PYY as a radioligand [1]. This difference is critical for experiments requiring high receptor occupancy; BIBO3304's sub-nanomolar affinity provides greater target engagement at lower concentrations, whereas BIBP3226 may be preferred for studies aiming to avoid complete receptor saturation or probe partial antagonism.

NPY Y1 receptor Binding affinity Neuroscience

Stereoselective Binding: BIBP3226 vs. (S)-Enantiomer BIBP3435

The interaction of BIBP3226 with the Y1 receptor is highly stereoselective. The active (R)-enantiomer (BIBP3226) displays high affinity (Ki = 0.47 nM on human Y1-CHO cells), while the (S)-enantiomer (BIBP3435) shows almost no affinity (Ki > 10,000 nM) [1]. This >21,000-fold difference in binding affinity confirms that the chiral center is essential for Y1 receptor recognition and that the (R)-configuration is required for biological activity. In functional assays, BIBP3435 is much less potent in inhibiting NPY-evoked calcium increases [2].

Stereoselectivity Receptor binding Pharmacology

Functional Antagonism: Competitive Inhibition of NPY-Induced cAMP and Calcium Responses in SK-N-MC Cells

BIBP3226 acts as a competitive antagonist of NPY-mediated second messenger systems. At a concentration of 0.1 µM, BIBP3226 shifts the NPY concentration-response curves for both cAMP reduction (pKb = 8.2 ± 0.24) and calcium mobilization (pKb = 7.5 ± 0.17) to the right in a parallel fashion without affecting the maximal response, indicating competitive antagonism [1]. In contrast, earlier putative Y1 antagonists like PYX-2, [D-Trp32]NPY, and benextramine failed to show high-affinity Y1 antagonism [1].

Functional antagonism cAMP Calcium mobilization SK-N-MC cells

Dual NPY Y1 / NPFF Receptor Antagonism: A Unique Profile Not Shared by BIBO3304

BIBP3226 exhibits significant binding to neuropeptide FF (NPFF) receptors (Ki = 79 nM for hNPFF2 and 108 nM for rNPFF) in addition to its high Y1 affinity (Ki = 1.1 nM) [1]. This dual antagonism is not observed with BIBO3304, which lacks NPFF activity [2]. Furthermore, BIBP3226 antagonizes NPFF-mediated inhibition of forskolin-induced cAMP accumulation in CHO cells expressing human NPFF2, acting as a functional NPFF antagonist [1]. In vivo, BIBP3226 (5 nmol i.c.v.) inhibits NPFF-induced hypothermia in mice [3].

NPFF receptor Dual antagonism Selectivity

In Vivo Pressor Response Inhibition: BIBP3226 Dose-Dependently Blocks NPY-Induced Hypertension in Pithed Rats

BIBP3226 inhibits NPY-induced increases in blood pressure in pithed rats with an ED50 of 0.11 mg/kg (i.v.) [1]. It does not affect pressor responses to noradrenaline, angiotensin, endothelin, or vasopressin at 1 mg/kg i.v., demonstrating specificity for NPY Y1-mediated vasoconstriction [1]. In isolated perfused rat kidney, BIBP3226 antagonizes NPY-induced increases in perfusion pressure with an IC50 of 26.8 nM [2].

Cardiovascular In vivo pharmacology Blood pressure

TFA Salt Form: Enhanced Stability and Solubility Compared to Free Base

BIBP3226 trifluoroacetate (TFA) salt (CAS 1068148-47-9) offers improved stability and handling compared to the free base form . The TFA salt is a solid with solubility in DMSO up to 120 mg/mL and in water >1 mg/mL . The free base (CAS 159013-54-4) has lower aqueous solubility. This formulation advantage reduces experimental variability due to compound precipitation or degradation, ensuring consistent exposure in in vitro and in vivo assays.

Formulation Solubility Stability TFA salt

Recommended Application Scenarios for BIBP3226 TFA Based on Differential Evidence


Cardiovascular Research: NPY Y1-Mediated Vasoconstriction and Blood Pressure Regulation

BIBP3226 TFA is ideal for in vivo studies of NPY Y1 receptor involvement in cardiovascular function, as demonstrated by its dose-dependent inhibition of NPY-induced pressor responses in pithed rats (ED50 = 0.11 mg/kg i.v.) and its lack of effect on other pressor agents [1]. It also antagonizes NPY-induced increases in perfusion pressure in isolated rat kidney (IC50 = 26.8 nM) [2], making it suitable for both in vivo hemodynamic studies and ex vivo vascular preparations.

Neuroscience: Dual Y1/NPFF Antagonism for Opioid Modulation and Thermoregulation Studies

Given its unique dual antagonism at NPY Y1 (Ki = 1.1 nM) and NPFF (Ki = 79-108 nM) receptors, BIBP3226 TFA is particularly suited for studies exploring the intersection of NPY and NPFF signaling [3]. It functionally antagonizes NPFF-mediated cAMP inhibition and inhibits NPFF-induced hypothermia in mice (5 nmol i.c.v.) [3]. This profile is not shared by more Y1-selective antagonists like BIBO3304, making BIBP3226 TFA the compound of choice for investigating NPFF-related pathways in pain, stress, and feeding behavior.

Metabolic Research: Appetite and Feeding Behavior Studies

BIBP3226 TFA is a key tool for investigating NPY Y1 receptor involvement in feeding regulation, as it reduces NPY-induced food intake in rats in a dose-responsive manner [4]. However, researchers should note that its effects may involve non-Y1 mechanisms at high doses, as evidenced by the activity of its inactive enantiomer BIBP3435 in reducing food intake by 65% at the highest dose tested [4]. This necessitates careful dose selection and the use of appropriate controls (e.g., BIBP3435) to distinguish Y1-specific from off-target effects.

Receptor Pharmacology: Y1 Antagonist Selectivity Profiling

BIBP3226 TFA serves as a benchmark Y1 antagonist for selectivity profiling due to its well-characterized binding profile: high affinity for Y1 (Ki = 1.1 nM) and >900-fold selectivity over Y2, Y4, and Y5 receptors (Kis >1,000 nM) [5]. Its stereoselectivity (active (R)-enantiomer vs. inactive (S)-enantiomer BIBP3435) provides a built-in control for confirming Y1-mediated effects [6]. This makes it an essential reference compound for characterizing new Y1 ligands or for deconvoluting complex NPY receptor pharmacology in native tissues.

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